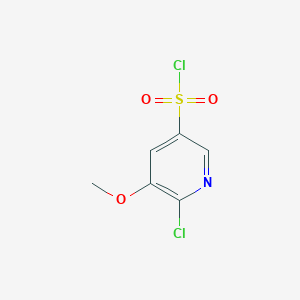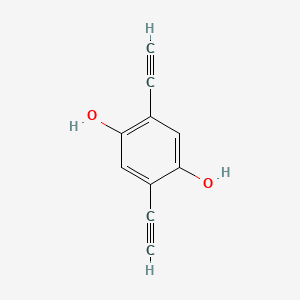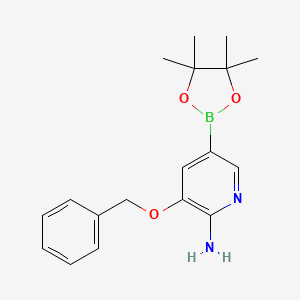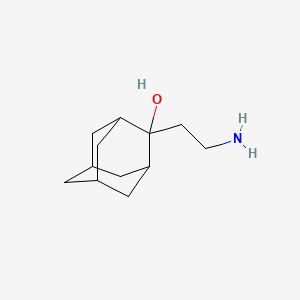
6-Chloro-5-methoxypyridine-3-sulfonyl chloride
Vue d'ensemble
Description
6-Chloro-5-methoxypyridine-3-sulfonyl chloride, also known as CMPSCl, is a chemical compound with the molecular formula C6H5Cl2NO3S and a molecular weight of 242.08 . It is increasingly important in scientific research and industrial applications.
Synthesis Analysis
CMPSCl can be synthesized by the reaction of 5-chloro-6-methoxypyridine-3-sulfonic acid with thionyl chloride or phosphorus oxychloride. The synthesized product can be further purified by recrystallization from solvents such as ethanol or diethyl ether.Molecular Structure Analysis
The molecular structure of CMPSCl is represented by the formula C6H5Cl2NO3S . The InChI key for this compound is CZEMPZCDNBZFKG-UHFFFAOYSA-N .Chemical Reactions Analysis
CMPSCl is a commonly used sulfonating reagent that is used in the manufacture of pharmaceuticals, agrochemicals, and dyes. It is an intermediate for the synthesis of various biologically active molecules.Physical and Chemical Properties Analysis
CMPSCl has a boiling point of 344.7±42.0 °C and a density of 1.559±0.06 g/cm3 . Its pKa value is predicted to be -5.83±0.21 .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
6-Chloro-5-methoxypyridine-3-sulfonyl chloride serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic compounds and sulfonamide derivatives. Its reactivity has been explored in various chemical transformations, demonstrating its utility in synthetic chemistry.
Ionic Liquid Synthesis : It is utilized in the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones via a modified Biginelli reaction. This process involves one-pot three-component condensation under solvent-free conditions, highlighting the compound's role in promoting efficient and green chemistry practices (Velpula et al., 2015).
Spectroscopic Studies and Sulfonylation : Spectroscopic studies of stepwise gossypol sulfonylation with tosyl chloride in the presence of 4-methoxypyridine N-oxide and triethylamine have shown the effectiveness of methoxypyridines in facilitating sulfonylation reactions, indicating their significant role in the modification of natural products (Dykun et al., 2021).
Oxidative Chlorination : The compound is involved in the new synthesis of sulfonyl chlorides through the oxidative chlorination of thiols and disulfides. This method is highlighted for its simplicity, high yield, and lack of requirement for special conditions, contributing to the practical synthesis of sulfonyl chlorides in industrial and laboratory settings (Lezina et al., 2011).
Safety and Hazards
CMPSCl is classified as dangerous with hazard statements H302, H314, and H335 . This means it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation. It is recommended to handle the compound with caution and use appropriate protective equipment during experiments.
Analyse Biochimique
Biochemical Properties
6-Chloro-5-methoxypyridine-3-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the formation of sulfonamide bonds. This compound interacts with various enzymes, proteins, and other biomolecules through its sulfonyl chloride group, which is highly reactive and can form covalent bonds with nucleophilic groups such as amines and thiols . These interactions are essential in the synthesis of sulfonamide-based drugs and other bioactive molecules.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For instance, it can affect cell signaling pathways by inhibiting or activating specific enzymes, leading to changes in gene expression and cellular metabolism . These effects can vary depending on the concentration and exposure time of the compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and alterations in cellular functions, making it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and cellular damage . Understanding the dosage thresholds is crucial for determining the safe and effective use of this compound in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels by modifying enzyme activity
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions are crucial for understanding the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and its potential effects on cellular processes.
Propriétés
IUPAC Name |
6-chloro-5-methoxypyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO3S/c1-12-5-2-4(13(8,10)11)3-9-6(5)7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEMPZCDNBZFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3153302.png)
![N-[2-(2-Methylphenyl)ethyl]-N-methylamine](/img/structure/B3153309.png)





![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B3153338.png)




![(2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B3153388.png)
